Nelipepimut-S

Catalog No.
S536947
CAS No.
160212-35-1
M.F
C50H78N10O11
M. Wt
995.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nelipepimut-S

CAS Number

160212-35-1

Product Name

Nelipepimut-S

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C50H78N10O11

Molecular Weight

995.2 g/mol

InChI

InChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71)/t31-,32-,35-,36-,37-,38-,39-,40-,42-/m0/s1

InChI Key

AHOKKYCUWBLDST-QYULHYBRSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N

Solubility

Soluble in DMSO

Synonyms

E75 HER2 peptide, HER2 (369-377), HER2 peptide (369-377), nelipepimut-5, nelipepimut-S

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N

Description

The exact mass of the compound Nelipepimut-S is 994.5852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nelipepimut-S, also known as E75, is a synthetic peptide derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2) protein. Specifically, it comprises the amino acid sequence corresponding to residues 369 to 377 of HER2. This nonapeptide is notable for its ability to elicit a specific immune response against HER2-expressing tumors, particularly in breast cancer patients. It is classified as an immunogenic peptide and has been extensively studied for its potential application in cancer immunotherapy, particularly as a vaccine to prevent recurrence in patients who have undergone standard treatment for breast cancer .

The primary chemical reaction involving nelipepimut-S occurs during its synthesis through solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain, facilitating the formation of peptide bonds. The final product is cleaved from the resin and purified to achieve high purity levels, which are crucial for its immunogenic properties . Additionally, nelipepimut-S is often combined with immunoadjuvants such as granulocyte-macrophage colony-stimulating factor (GM-CSF), enhancing its efficacy by promoting a stronger immune response against HER2-expressing cells .

Nelipepimut-S has demonstrated significant biological activity as an immunotherapeutic agent. It specifically targets the HER2 antigen, which is overexpressed in various breast cancers. Clinical studies have shown that vaccination with nelipepimut-S can induce robust HER2-specific immune responses characterized by increased cytotoxic T lymphocyte activity and delayed-type hypersensitivity reactions . These immune responses are crucial for recognizing and eliminating tumor cells that express the HER2 antigen.

The synthesis of nelipepimut-S involves several key steps:

  • Solid-Phase Peptide Synthesis: The peptide is synthesized on a solid support using protected amino acids.
  • Cleavage and Purification: Once synthesized, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure a purity level exceeding 95% .
  • Formulation with Adjuvants: The purified peptide is then formulated with immunoadjuvants like GM-CSF to enhance its immunogenicity before being administered in clinical settings .

Nelipepimut-S has primarily been explored as a therapeutic vaccine for breast cancer patients who are at high risk of recurrence following standard treatments such as surgery and chemotherapy. Its applications include:

  • Cancer Immunotherapy: Used in clinical trials to evaluate its efficacy in preventing disease recurrence in HER2-positive breast cancer patients.
  • Combination Therapy: Studied in combination with other agents like trastuzumab to assess synergistic effects on disease-free survival rates .
  • Clinical Trials: Currently undergoing various phases of clinical trials to establish safety, efficacy, and optimal dosing regimens .

Interaction studies involving nelipepimut-S primarily focus on its combination with immunoadjuvants and other therapeutic agents. Research indicates that when combined with GM-CSF, nelipepimut-S enhances the activation and proliferation of T cells specific to HER2, leading to improved immune responses compared to controls without the peptide . Furthermore, studies have assessed its safety and tolerability when used alongside trastuzumab, revealing no significant increase in adverse events compared to control groups receiving placebo .

Several compounds share similarities with nelipepimut-S regarding their structure and application in cancer immunotherapy. Below is a comparison highlighting their unique features:

Compound NameSourceUnique Features
TrastuzumabMonoclonal antibodyTargets HER2 directly; used for treatment rather than prevention.
PertuzumabMonoclonal antibodyBinds to a different epitope on HER2; often used in combination with trastuzumab.
LapatinibTyrosine kinase inhibitorInhibits HER2 signaling pathways; not an immune-based therapy.
E75 (Nelipepimut-S)Synthetic peptideSpecifically designed to elicit an immune response against HER2; used as a vaccine.

Nelipepimut-S stands out due to its role as an active immunotherapy agent rather than merely targeting HER2 through inhibition or direct binding like monoclonal antibodies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

12

Exact Mass

994.58515334 g/mol

Monoisotopic Mass

994.58515334 g/mol

Heavy Atom Count

71

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7M0A29CD8B

Sequence

KIFGSLAFL

Drug Indication

Investigated for use/treatment in prostate cancer and breast cancer.

Pharmacology

Nelipepimut-S is a cancer vaccine comprised of a human leukocyte antigen (HLA) A2/A3 restricted HER2/neu (human epidermal growth factor receptor 2; ErbB2) nonapeptide derived from the extracellular domain of the HER2 protein, with potential immunomodulating and antineoplastic activities. Upon intradermal injection, nelipepimut-S may induce a specific cytotoxic T-lymphocyte (CTL) response against HER2/neu-expressing tumor cells. HER2/neu, a tumor-associated antigen and a member of the epidermal growth factor receptor family of tyrosine kinases, is overexpressed in various tumor cell types and plays a key role in tumorigenesis.

Mechanism of Action

NeuVax is a HER2/neu peptide-based T-cell immunotherapy aimed at preventing disease recurrence and prolonging survival in cancer patients that have tumors which express the HER2/neu oncoprotein. To date, clinical study results have demonstrated that NeuVax significantly reduces the rate of cancer recurrence while showing minimal side effects. [Apthera Press release]

Other CAS

160212-35-1

Wikipedia

Nelipepimut-s

Dates

Modify: 2024-02-18
1: Schneble EJ, Berry JS, Trappey FA, Clifton GT, Ponniah S, Mittendorf E, Peoples GE. The HER2 peptide nelipepimut-S (E75) vaccine (NeuVax™) in breast cancer patients at risk for recurrence: correlation of immunologic data with clinical response. Immunotherapy. 2014;6(5):519-31. doi: 10.2217/imt.14.22. Review. PubMed PMID: 24896623.
2: Mittendorf EA, Clifton GT, Holmes JP, Schneble E, van Echo D, Ponniah S, Peoples GE. Final report of the phase I/II clinical trial of the E75 (nelipepimut-S) vaccine with booster inoculations to prevent disease recurrence in high-risk breast cancer patients. Ann Oncol. 2014 Sep;25(9):1735-42. doi: 10.1093/annonc/mdu211. Epub 2014 Jun 6. PubMed PMID: 24907636; PubMed Central PMCID: PMC4143091.
3: Clifton GT, Peoples GE, Mittendorf EA. The development and use of the E75 (HER2 369-377) peptide vaccine. Future Oncol. 2016 Jun;12(11):1321-9. doi: 10.2217/fon-2015-0054. Epub 2016 Apr 5. PubMed PMID: 27044454.
4: Clifton GT, Gall V, Peoples GE, Mittendorf EA. Clinical Development of the E75 Vaccine in Breast Cancer. Breast Care (Basel). 2016 Apr;11(2):116-21. doi: 10.1159/000446097. Epub 2016 Apr 26. Review. PubMed PMID: 27239173; PubMed Central PMCID: PMC4881244.

Explore Compound Types